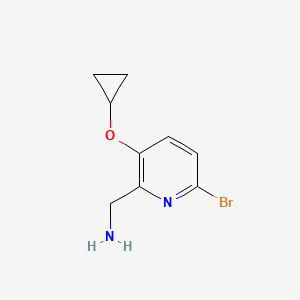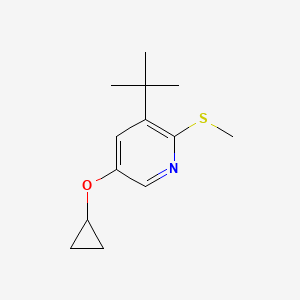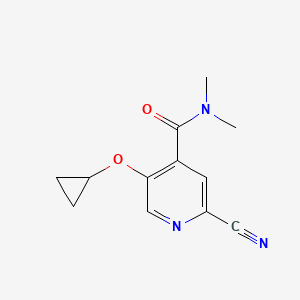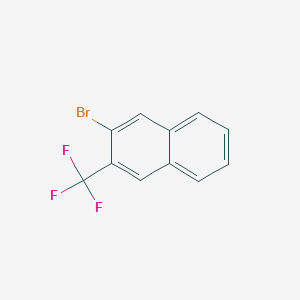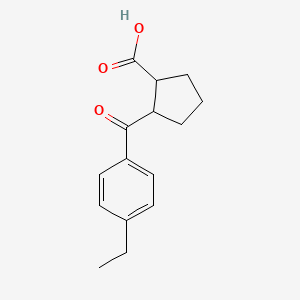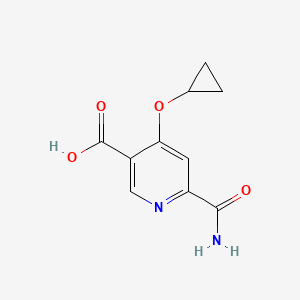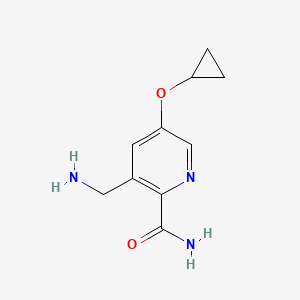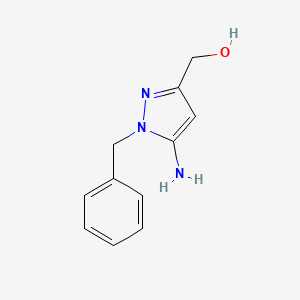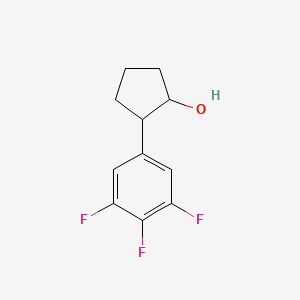
trans-2-(3,4,5-Trifluorophenyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(3,4,5-Trifluorophenyl)cyclopentanol: is a chemical compound with the molecular formula C11H11F3O and a molecular weight of 216.2 g/mol . It is characterized by the presence of a cyclopentanol ring substituted with a trifluorophenyl group at the trans-2 position. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,4,5-Trifluorophenyl)cyclopentanol typically involves the reaction of cyclopentanone with 3,4,5-trifluorophenylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including the use of Grignard reagents and subsequent purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(3,4,5-Trifluorophenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Chemistry: trans-2-(3,4,5-Trifluorophenyl)cyclopentanol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of trans-2-(3,4,5-Trifluorophenyl)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
- trans-2-(3,4-Difluorophenyl)cyclopentanol
- trans-2-(3,5-Difluorophenyl)cyclopentanol
- trans-2-(3,4,5-Trichlorophenyl)cyclopentanol
Comparison: trans-2-(3,4,5-Trifluorophenyl)cyclopentanol is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical properties and biological activities. The trifluorophenyl group enhances the compound’s lipophilicity and metabolic stability compared to its difluorinated or chlorinated analogs .
Properties
Molecular Formula |
C11H11F3O |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-(3,4,5-trifluorophenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H11F3O/c12-8-4-6(5-9(13)11(8)14)7-2-1-3-10(7)15/h4-5,7,10,15H,1-3H2 |
InChI Key |
CMEDCFNGNXXZJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


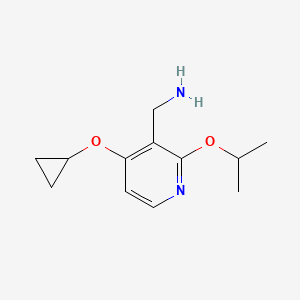
![2-[3-[(2-Chloro-6-fluorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B14807096.png)
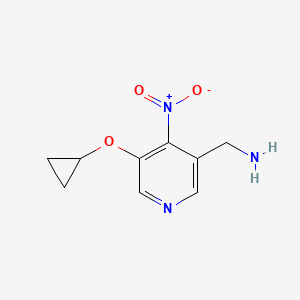
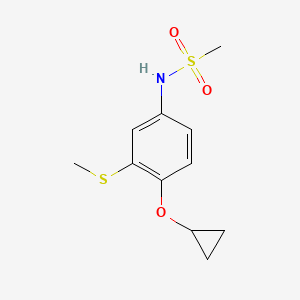
![2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14807111.png)
